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Compound of Interest

Compound Name:
Methyl 5-aminoisoxazole-4-

carboxylate

Cat. No.: B133504 Get Quote

In the realm of medicinal chemistry and drug development, the precise structural elucidation of

isomeric compounds is paramount. The aminoisoxazole scaffold, in particular, is a privileged

structure found in numerous pharmacologically active molecules. Distinguishing between its

constitutional isomers, such as 3-aminoisoxazole and 5-aminoisoxazole, is a critical step in

synthesis and characterization. This guide provides a comprehensive spectroscopic

comparison of these two isomers, supported by experimental data and detailed methodologies,

to aid researchers in their analytical endeavors.

At a Glance: Key Spectroscopic Differentiators
While both 3-aminoisoxazole and 5-aminoisoxazole share the same molecular formula

(C₃H₄N₂O) and molecular weight (84.08 g/mol ), their distinct atomic arrangements give rise to

unique spectroscopic fingerprints. The following tables summarize the key quantitative data

obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared

(FTIR) spectroscopy, and Mass Spectrometry (MS), offering a clear comparative overview.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
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Compound Spectroscopic Feature Chemical Shift (δ) / ppm

3-Aminoisoxazole ¹H NMR (H4) ~5.8

¹H NMR (H5) ~8.2

¹H NMR (NH₂) ~5.5 (broad)

¹³C NMR (C3) ~163

¹³C NMR (C4) ~86

¹³C NMR (C5) ~158

5-Aminoisoxazole ¹H NMR (H3) ~7.8

¹H NMR (H4) ~5.4

¹H NMR (NH₂) ~6.5 (broad)

¹³C NMR (C3) ~150

¹³C NMR (C4) ~88

¹³C NMR (C5) ~170

Table 2: FTIR and Mass Spectrometry Data
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Compound Spectroscopic Technique Key Observations

3-Aminoisoxazole FTIR (cm⁻¹)

N-H stretch (~3400-3200),

C=N stretch (~1650), C=C

stretch (~1580), N-O stretch

(~1400)

Mass Spectrometry (m/z)
Molecular Ion [M]⁺: 84, Key

Fragments: 56, 42, 28

5-Aminoisoxazole FTIR (cm⁻¹)

N-H stretch (~3400-3200),

C=N stretch (~1640), C=C

stretch (~1590), N-O stretch

(~1380)

Mass Spectrometry (m/z)
Molecular Ion [M]⁺: 84, Key

Fragments: 55, 43, 28

Experimental Protocols: A Guide to Spectroscopic
Analysis
Reproducible and reliable spectroscopic data is contingent on meticulous experimental

execution. The following protocols outline the methodologies for the key experiments cited in

this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the aminoisoxazole isomer in approximately 0.6-

0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

Ensure the sample is completely dissolved.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical spectral width: 0-10 ppm.
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Number of scans: 16-64, depending on sample concentration.

Set the relaxation delay to 1-2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical spectral width: 0-180 ppm.

A longer acquisition time and a greater number of scans will be necessary due to the low

natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. Reference the spectra

using the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
This analysis can be performed using either the Attenuated Total Reflectance (ATR) or the

Potassium Bromide (KBr) pellet method.[1][2]

ATR Method:

Ensure the ATR crystal is clean.

Place a small amount of the solid aminoisoxazole sample directly onto the crystal.

Apply pressure to ensure good contact.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[3]

KBr Pellet Method:[1][2]

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder

in an agate mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Place the pellet in the sample holder and acquire the spectrum.
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Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the aminoisoxazole isomer (approximately

0.1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[3]

Instrumentation: Employ a mass spectrometer with an Electrospray Ionization (ESI) or

Electron Ionization (EI) source.

Data Acquisition:

ESI: Infuse the sample solution into the ESI source. Operate in positive ion mode to

observe the protonated molecule [M+H]⁺.

EI: Introduce the sample (often via a GC inlet) into the ionization chamber. This method

will generate the molecular ion [M]⁺ and characteristic fragment ions.

Acquire data over a suitable mass-to-charge (m/z) range, for instance, 20-200 amu.

Visualizing the Difference: Structure and Workflow
To further clarify the relationship between the isomers and the analytical process, the following

diagrams are provided.
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Structural Isomers and Key Spectroscopic Regions

3-Aminoisoxazole

5-Aminoisoxazole

img3

C3-NH2 Bond
Key IR Vibrations

Distinct ¹³C Shift for C3

img5

C5-NH2 Bond
Different Fragmentation in MS

Unique ¹³C Shift for C5
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Experimental Workflow for Spectroscopic Comparison

Sample Acquisition
(3- and 5-Aminoisoxazole)

NMR Spectroscopy
(¹H and ¹³C)

FTIR Spectroscopy
(ATR or KBr Pellet)

Mass Spectrometry
(EI or ESI)

Data Analysis and Comparison

Structural Elucidation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b133504#spectroscopic-comparison-of-3-
aminoisoxazole-and-5-aminoisoxazole-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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